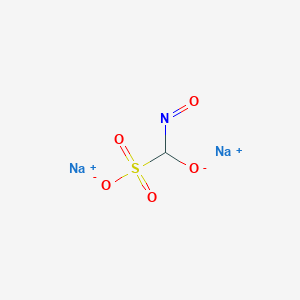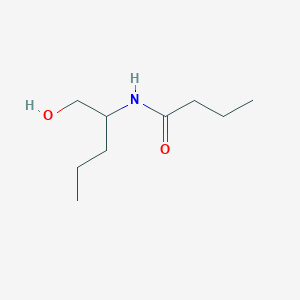
N-(1-Hydroxy-2-pentanyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Hydroxy-2-pentanyl)butanamide, also known as O-AMKD, is a synthetic opioid that has gained attention in the scientific community due to its potential therapeutic applications. It is a derivative of fentanyl, a potent opioid used for pain management, and has been shown to have a high affinity for the mu-opioid receptor.
Wirkmechanismus
N-(1-Hydroxy-2-pentanyl)butanamide acts on the mu-opioid receptor, causing a decrease in the perception of pain and an increase in feelings of euphoria. It also affects the release of neurotransmitters such as dopamine, which plays a role in addiction and reward pathways.
Biochemische Und Physiologische Effekte
N-(1-Hydroxy-2-pentanyl)butanamide has been shown to have similar effects to other opioids, such as analgesia, sedation, and respiratory depression. However, it has been found to have a longer duration of action and a lower risk of respiratory depression, making it a potential alternative to traditional opioids.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-Hydroxy-2-pentanyl)butanamide has several advantages for lab experiments, such as its high potency and selectivity for the mu-opioid receptor. However, its potential for abuse and addiction may limit its use in certain studies.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-Hydroxy-2-pentanyl)butanamide. One area of interest is its potential use in pain management, particularly in patients with chronic pain. Additionally, further studies could investigate its potential use in addiction treatment and its effects on reward pathways in the brain. Further research could also explore the potential for developing safer and more effective opioids based on the structure of N-(1-Hydroxy-2-pentanyl)butanamide.
Synthesemethoden
The synthesis of N-(1-Hydroxy-2-pentanyl)butanamide involves the reaction of fentanyl with hydroxylamine, followed by acylation with butyric anhydride. The resulting product is then purified through various methods, such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(1-Hydroxy-2-pentanyl)butanamide has been studied for its potential use in pain management and addiction treatment. It has been shown to have a longer duration of action and a lower risk of respiratory depression compared to fentanyl. Additionally, it has been found to be effective in reducing withdrawal symptoms in opioid-dependent individuals.
Eigenschaften
CAS-Nummer |
137160-75-9 |
|---|---|
Produktname |
N-(1-Hydroxy-2-pentanyl)butanamide |
Molekularformel |
C9H19NO2 |
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
N-(1-hydroxypentan-2-yl)butanamide |
InChI |
InChI=1S/C9H19NO2/c1-3-5-8(7-11)10-9(12)6-4-2/h8,11H,3-7H2,1-2H3,(H,10,12) |
InChI-Schlüssel |
NQGJMIHRQGPVPK-UHFFFAOYSA-N |
SMILES |
CCCC(CO)NC(=O)CCC |
Kanonische SMILES |
CCCC(CO)NC(=O)CCC |
Synonyme |
Butanamide, N-[1-(hydroxymethyl)butyl]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



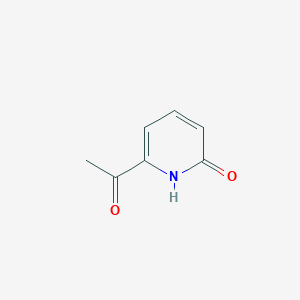
![5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol](/img/structure/B163752.png)
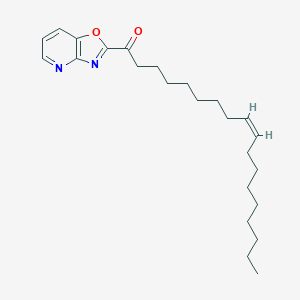
![1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one](/img/structure/B163755.png)
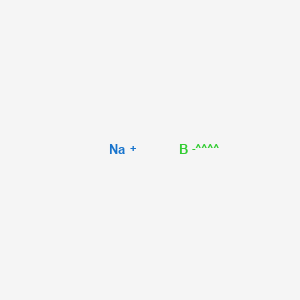
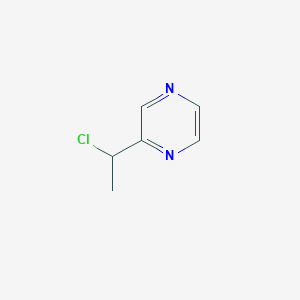
![1,3-Dioxolo[4,5-C]pyridine-4-methanol](/img/structure/B163759.png)
![1-ethoxy-4-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B163764.png)
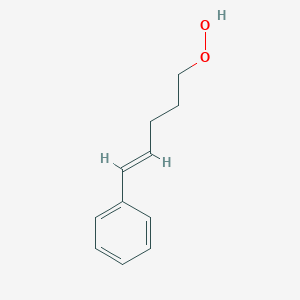
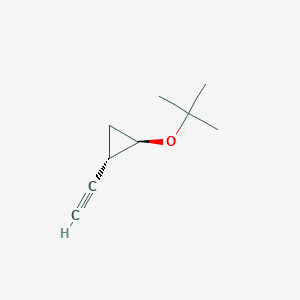
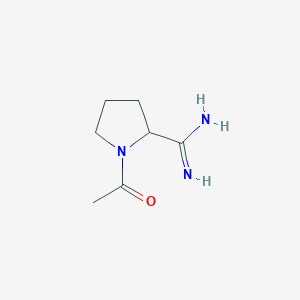
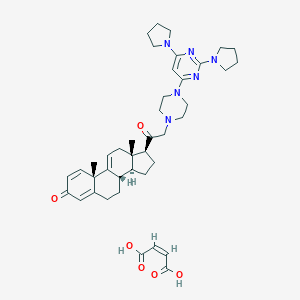
![Disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate](/img/structure/B163774.png)
